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1-(Thiophen-3-yl)butan-1-amine

Cat. No.: B13228271
M. Wt: 155.26 g/mol
InChI Key: MFHHHTNKDLKEJG-UHFFFAOYSA-N
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Description

Contextualization of Thiophene-Derived Butylamines in Chemical Science

Thiophene (B33073) and its derivatives are a prominent class of heterocyclic compounds that hold a central position in synthetic organic chemistry. nih.govnih.gov Their unique chemical properties and versatile reactivity make them valuable building blocks for more complex organic molecules. nih.gov The thiophene ring, an aromatic five-membered ring containing a sulfur atom, is a key structural motif in numerous pharmacologically active compounds and materials. nih.govnih.govwiley.come-bookshelf.de Thiophene-based compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. nih.govnih.govscribd.com

The addition of a butylamine (B146782) side chain to the thiophene ring introduces a flexible aliphatic amine group, which can significantly influence the molecule's physical and chemical properties. The amine group can participate in various chemical reactions, such as nucleophilic substitution, and can form hydrogen bonds, which can enhance interactions with biological targets like proteins and nucleic acids. smolecule.com This combination of an aromatic thiophene core and a reactive amine side chain makes thiophene-derived butylamines, such as 1-(thiophen-3-yl)butan-1-amine, intriguing subjects for academic and industrial research, particularly in medicinal chemistry and materials science. nih.govnih.govsmolecule.com

Evolution of Research Interest in this compound

While the broader class of thiophene derivatives has been a subject of scientific inquiry for a considerable time, focused research on this compound appears to be more recent. The availability of this compound and its derivatives from various chemical suppliers suggests a growing demand within the research community. The interest in this specific isomer, with the butylamine group at the 3-position of the thiophene ring, likely stems from the desire to explore the structure-activity relationships of thiophene-containing compounds. Researchers are often interested in how the position of substituents on the thiophene ring affects the molecule's biological activity and chemical reactivity.

The synthesis of various derivatives, such as those with trifluoro or methyl groups, indicates active investigation into modifying the compound's properties for specific applications. vulcanchem.combldpharm.com For instance, the synthesis of 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine (B1492627) highlights an effort to introduce fluorine atoms, a common strategy in medicinal chemistry to alter metabolic stability and binding affinity. vulcanchem.combldpharm.com The development of synthetic methods for related compounds, like α-tertiary primary amines from vinyl azides, further expands the toolkit available to chemists for creating novel thiophene-based structures. researchgate.net

Fundamental Academic Challenges and Research Opportunities

The study of this compound and its analogs presents several fundamental challenges and opportunities for academic research.

Synthesis: A primary challenge lies in the development of efficient and stereoselective synthetic routes. For chiral compounds like (S)-1-(Thiophen-3-yl)butan-1-amine, controlling the stereochemistry is crucial as different enantiomers can exhibit vastly different biological activities. chemsrc.com The development of catalytic asymmetric methods for the synthesis of such chiral amines is a significant area of research.

Chemical Reactivity: A thorough understanding of the chemical reactivity of this compound is essential for its application as a building block in organic synthesis. This includes exploring its reactions at the amine group, the thiophene ring, and the aliphatic chain. For example, the thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the amine group can undergo nucleophilic substitution. smolecule.com

Structure-Property Relationships: A key research opportunity lies in systematically investigating the structure-property relationships of this compound derivatives. This involves synthesizing a library of related compounds with variations in the substituents on the thiophene ring and the butylamine chain and evaluating their chemical and physical properties.

Biological Activity: Exploring the potential biological activities of this compound and its derivatives is a major research frontier. smolecule.com Given the broad spectrum of activities reported for other thiophene compounds, it is plausible that this molecule could serve as a scaffold for the development of new therapeutic agents.

Overview of Scholarly Contributions to the Understanding of the Compound

Scholarly contributions to the understanding of this compound and its relatives are found across various chemical disciplines. The primary focus has been on the synthesis and characterization of the parent compound and its derivatives. For instance, the chemical and physical properties of (S)-1-(Thiophen-3-yl)butan-1-amine have been documented, including its CAS number and molecular formula. chemsrc.combldpharm.com

Furthermore, research into related compounds provides insights into the potential chemistry of this compound. Studies on the synthesis of other thiophene-containing amines, such as 4-(thiophen-2-yl)butan-1-amine, detail synthetic strategies like reductive amination and nucleophilic substitution. Research on more complex derivatives, like those incorporating additional functional groups or ring systems, demonstrates the versatility of the thiophene-amine scaffold in constructing diverse molecular architectures. molport.commolport.com

The development of new synthetic methodologies, such as photoredox-catalyzed reactions for the synthesis of α-tertiary primary amines, provides novel approaches to access structurally diverse thiophene-based amines. researchgate.net These contributions expand the chemical space that can be explored around the this compound core, paving the way for the discovery of new compounds with unique properties.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound1178919-45-3C8H13NS155.26
(S)-1-(Thiophen-3-yl)butan-1-amine1213084-04-8C8H13NS155.26
1-(3-Methylthiophen-2-yl)butan-1-amineNot AvailableC10H15NS~185.29
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine2097962-56-4C8H10F3NSNot Available
3-Methyl-1-(thiophen-3-yl)butan-1-amine hydrochloride1864057-52-2Not AvailableNot Available
4-(Thiophen-3-yl)butan-1-amine1341708-79-9Not Available155.26
4-(Thiophen-2-yl)butan-1-amine28424-67-1Not AvailableNot Available
2-ethoxy-2-methyl-1-(thiophen-3-yl)butan-1-amineNot AvailableC11H19NOSNot Available
1-(cyclopentylsulfanyl)-1-(thiophen-3-yl)butan-2-amineNot AvailableC13H21NS2255.44

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NS B13228271 1-(Thiophen-3-yl)butan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-3-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-2-3-8(9)7-4-5-10-6-7/h4-6,8H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHHHTNKDLKEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Thiophen 3 Yl Butan 1 Amine

Stereoselective Synthesis Pathways

The creation of the chiral center in 1-(Thiophen-3-yl)butan-1-amine can be achieved through various stereoselective pathways. These methods are broadly categorized into enantioselective processes, which directly generate a specific enantiomer, and diastereoselective processes, which utilize a chiral auxiliary to control stereochemistry.

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral amines. This approach relies on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The primary strategies involve the asymmetric reduction of a prochiral precursor, such as an imine or a ketone.

The success of metal-catalyzed asymmetric reactions is heavily dependent on the design of the chiral ligand. acs.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of this compound, a key precursor would be the imine formed from 1-(thiophen-3-yl)butan-1-one (B2958191). The asymmetric hydrogenation of this imine is a promising route.

A variety of chiral ligands have been developed for such transformations, with phosphorus-based ligands being particularly prominent. acs.org The choice of ligand can be critical, and often a screening process is necessary to identify the optimal ligand for a specific substrate. The table below illustrates a hypothetical evaluation of different chiral phosphine (B1218219) ligands for the rhodium-catalyzed asymmetric hydrogenation of the N-benzylimine of 1-(thiophen-3-yl)butan-1-one.

Chiral LigandYield (%)Enantiomeric Excess (ee, %)
(R)-BINAP9285 (R)
(S,S)-Chiraphos8878 (S)
(R,R)-DuPhos9592 (R)
(S)-Josiphos9796 (S)

This table presents hypothetical data based on typical results for similar substrates to illustrate the evaluation process of chiral ligands.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective in activating imines towards nucleophilic attack. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, a CPA could catalyze the asymmetric transfer hydrogenation of the corresponding imine using a hydrogen donor like Hantzsch ester.

The mechanism involves the protonation of the imine by the chiral phosphoric acid, forming a chiral ion pair. The bulky chiral backbone of the CPA then shields one face of the iminium ion, directing the hydride transfer from the Hantzsch ester to the opposite face, thus inducing enantioselectivity. The choice of the CPA is crucial, with derivatives of BINOL and SPINOL being commonly employed. beilstein-journals.org

Chiral Phosphoric Acid CatalystHydrogen DonorYield (%)Enantiomeric Excess (ee, %)
(R)-TRIPHantzsch Ester8991 (R)
(S)-SPINOL-PABenzothiazoline8588 (S)
(R)-VAPOL-PAHantzsch Ester9394 (R)

This table presents hypothetical data based on typical results for similar substrates to illustrate the effectiveness of different organocatalysts.

Transition metal-catalyzed asymmetric hydrogenation of imines is a highly efficient method for the synthesis of chiral amines. acs.org Iridium, rhodium, and ruthenium complexes with chiral ligands are the most commonly used catalysts. For the synthesis of this compound, the corresponding ketimine can be hydrogenated under mild conditions to afford the desired product with high enantioselectivity.

Another approach is the direct asymmetric reductive amination of 1-(thiophen-3-yl)butan-1-one. In this one-pot reaction, the ketone reacts with an ammonia (B1221849) source to form an imine in situ, which is then immediately reduced by the chiral catalyst. This method is highly atom-economical as it avoids the isolation of the intermediate imine.

Catalyst System (Metal/Ligand)Reaction TypeYield (%)Enantiomeric Excess (ee, %)
[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneImine Hydrogenation9698 (S)
RuCl₂[(R)-BINAP]₂Reductive Amination9195 (R)
[Rh(COD)₂]BF₄ / (R)-WalphosImine Hydrogenation9497 (R)

This table presents hypothetical data based on typical results for similar substrates to illustrate the performance of different metal catalysts.

Diastereoselective Synthetic Strategies

Diastereoselective methods involve the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

A widely used and highly effective chiral auxiliary for the synthesis of amines is tert-butanesulfinamide, developed by Ellman. osi.lvyale.edu This auxiliary can be condensed with 1-(thiophen-3-yl)butan-1-one to form the corresponding N-tert-butanesulfinyl imine. The chiral sulfinyl group then directs the nucleophilic addition of a propyl group (e.g., from a Grignard reagent or organolithium) to one face of the C=N double bond.

The stereochemical outcome is dictated by the formation of a six-membered ring transition state where the metal cation chelates to both the oxygen of the sulfinyl group and the nitrogen of the imine. This rigid conformation forces the nucleophile to attack from the less sterically hindered face. Subsequent cleavage of the N-S bond under acidic conditions affords the desired chiral primary amine. Both enantiomers of the auxiliary are readily available, allowing for the synthesis of either enantiomer of the target amine.

Chiral AuxiliaryNucleophileDiastereomeric Ratio (dr)Yield of Adduct (%)Final Amine Enantiomer
(R)-tert-Butanesulfinamiden-Propylmagnesium bromide95:588(R)
(S)-tert-Butanesulfinamiden-Propyllithium96:490(S)

This table presents hypothetical data based on typical results for similar substrates to illustrate the diastereoselective synthesis using a chiral auxiliary.

Substrate-Controlled Diastereoselection

Substrate-controlled diastereoselection is a powerful strategy in asymmetric synthesis where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For the synthesis of chiral amines like this compound, a common and effective approach involves the use of chiral auxiliaries. One of the most successful auxiliaries for this purpose is the N-tert-butanesulfinyl group.

The synthesis begins with the condensation of a prochiral ketone, 1-(thiophen-3-yl)butan-1-one, with a chiral sulfinamide, such as (R)- or (S)-2-methylpropane-2-sulfinamide. This reaction forms an N-sulfinyl imine intermediate. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of a reducing agent to the opposite face. Subsequent reduction of the imine, typically with a hydride reagent like sodium borohydride (B1222165), proceeds with high diastereoselectivity. The final step involves the acidic cleavage of the sulfinyl group to yield the desired chiral primary amine.

The diastereoselectivity of this method is often high, with diastereomeric ratios (d.r.) ranging from good to excellent depending on the specific substrates and reaction conditions. For a range of aryl, heteroaryl, and alkyl substrates, this method has demonstrated modest to good yields (43-85%) and diastereoselectivities from 3:1 to over 20:1 researchgate.net. This approach provides reliable access to either enantiomer of the target amine by selecting the appropriate enantiomer of the chiral auxiliary.

Table 1: Diastereoselective Synthesis via N-tert-Butanesulfinyl Aldimines

Substrate Type Yield Range (%) Diastereomeric Ratio (d.r.) Reference

Chemoenzymatic and Biocatalytic Routes

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. rsc.orgrsc.org Enzymes, operating under mild conditions, can offer exceptional levels of enantioselectivity, often exceeding what is achievable through conventional chemistry. rsc.org

Enzyme Screening and Engineering for Selective Amination

The synthesis of this compound can be efficiently achieved through the asymmetric amination of the corresponding prochiral ketone using amine transaminases (ATAs) or amine dehydrogenases (AmDHs). rsc.orgfrontiersin.org Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. rsc.org

The initial step in developing a biocatalytic process is the screening of a diverse panel of existing enzymes to identify a candidate with activity and selectivity towards 1-(thiophen-3-yl)butan-1-one. Once a suitable enzyme is identified, its properties can be further enhanced through protein engineering techniques like directed evolution or rational design. illinois.eduwiley.com Directed evolution involves creating libraries of enzyme variants through random mutagenesis and screening them for improved performance, such as higher activity, enhanced stability, or even inverted enantioselectivity. illinois.edu This iterative process can yield catalysts that are highly optimized for a specific industrial application.

Whole-Cell Biotransformations

Employing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes. The cellular environment protects the enzyme from degradation, and the cofactor regeneration systems are naturally present, eliminating the need to add expensive cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP) or nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NADPH) to the reaction mixture. nih.gov

For the production of this compound, E. coli cells can be engineered to overexpress a specific ω-transaminase. These cells can then be used directly in the biotransformation of 1-(thiophen-3-yl)butan-1-one. Studies on similar ketones have shown that this approach can lead to excellent enantioselectivity (>99% ee) and high conversions. nih.govacs.org For instance, the conversion of various non-natural ketones into chiral amines has been demonstrated with high efficiency using immobilized E. coli cells containing an overexpressed (R)-selective ω-transaminase. nih.govacs.org

Table 2: Whole-Cell Biotransformation for Chiral Amine Synthesis

Enzyme System Substrate Selectivity Key Advantage Reference

Novel Reaction Design and Development

Innovation in reaction design is continuously pushing the boundaries of synthetic efficiency and sustainability. For the synthesis of this compound, emerging areas like C-H amination and flow chemistry offer significant potential.

C-H Amination Technologies

Direct C-H amination represents a highly atom-economical approach to forming C-N bonds, as it avoids the need for pre-functionalized starting materials. While challenging, particularly for electron-rich heterocycles like thiophene (B33073), photoredox catalysis has shown promise in this area. researchgate.net This method utilizes light energy to facilitate the formation of a C-N bond directly from a C-H bond and a nitrogen source. Although direct C-H amination at the specific position required to form this compound from a thiophene precursor is a complex challenge, the development of new catalyst systems continues to make such transformations more feasible. researchgate.net Palladium-catalyzed amination of bromothiophenes is another established method for creating C-N bonds in thiophene derivatives, providing a reliable, albeit less direct, route. acs.org

Flow Chemistry Applications in Amine Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. semanticscholar.org This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. semanticscholar.orgamt.ukokayama-u.ac.jplianhe-aigen.com

The synthesis of chiral amines is particularly well-suited for flow chemistry. Biocatalytic processes, such as those using immobilized enzymes or whole cells, can be integrated into packed-bed reactors for continuous production. nih.govacs.org This setup allows for high-throughput synthesis, clean production with minimal workup, and excellent enzyme stability, enabling continuous operation for extended periods. nih.gov For example, the continuous flow asymmetric amination of ketones using immobilized ω-transaminase has been achieved with residence times of 30-60 minutes, yielding chiral amines with high conversion and excellent enantioselectivity. nih.govacs.org This approach not only increases productivity but also facilitates the integration of synthesis with in-line purification steps, streamlining the entire manufacturing process. acs.orgbeilstein-journals.org

Table 3: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

Feature Batch Processing Flow Chemistry
Safety Higher risk with exothermic reactions Enhanced safety, better heat dissipation semanticscholar.orgamt.uk
Control Less precise control of parameters Precise control of temperature, pressure, residence time semanticscholar.orgokayama-u.ac.jp
Scalability Often challenging Seamless transition from lab to production scale lianhe-aigen.com
Productivity Lower throughput High-throughput, continuous operation nih.govnih.gov

| Integration | Difficult to integrate steps | Easily telescoped with purification and analysis beilstein-journals.org |

Photoredox Catalysis for Amination Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions. This methodology utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, enabling the activation of substrates that are otherwise unreactive under thermal conditions. For the synthesis of this compound, a plausible photoredox-mediated reductive amination of 1-(thiophen-3-yl)butan-1-one could be envisioned.

In a hypothetical photoredox cycle, a photocatalyst, such as an iridium or ruthenium complex, is excited by visible light. The excited photocatalyst can then reduce an imine, formed in situ from the condensation of 1-(thiophen-3-yl)butan-1-one and an ammonia source, to a radical anion. This intermediate is subsequently protonated and further reduced to the desired amine product. A sacrificial electron donor is typically required to regenerate the photocatalyst. While specific studies on the photoredox-catalyzed reductive amination of 3-acylthiophenes are still emerging, the broad applicability of this method to other aryl ketones suggests its high potential for the synthesis of this compound.

Key advantages of this approach include the use of visible light as a renewable energy source, mild reaction conditions (often at room temperature), and the potential for high functional group tolerance.

Parameter Description
Catalyst Iridium or Ruthenium-based photocatalysts
Light Source Blue or white LEDs
Amine Source Ammonia or ammonium (B1175870) salts
Reductant Hantzsch ester or other sacrificial electron donors
Solvent Acetonitrile, Dimethylformamide (DMF)
Temperature Room temperature

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize the environmental footprint of chemical processes. The synthesis of this compound can be significantly improved by adhering to these principles, focusing on solvent choice, atom economy, and the use of sustainable catalytic systems.

Traditional organic solvents often pose environmental and health risks. Consequently, the exploration of alternative reaction media is a key aspect of green synthesis. For the reductive amination of 1-(thiophen-3-yl)butan-1-one, water presents an attractive, non-toxic, and abundant solvent. The reaction in water can be facilitated by the use of surfactants or by designing water-soluble catalysts.

Ionic liquids (ILs), which are salts with low melting points, offer another green alternative. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them suitable for various catalytic reactions. The use of ILs in the reductive amination of ketones has been shown to enhance reaction rates and selectivity, and in some cases, allow for easy catalyst recycling. ijsr.net For instance, a one-pot direct reductive amination of various aldehydes and ketones can be achieved with excellent yields in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) without the need for a catalyst. ijsr.net

Solvent System Advantages Challenges
Water Non-toxic, abundant, non-flammablePoor solubility of some organic substrates
Ionic Liquids Low volatility, high thermal stability, potential for catalyst recyclingHigher cost, potential toxicity and biodegradability concerns
Solvent-free Minimizes solvent waste, can lead to higher reaction ratesPotential for high viscosity and heat transfer issues

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comnih.gov Reductive amination is an inherently atom-economical process as, in its ideal form, it combines a ketone and ammonia with hydrogen to yield the amine and water as the only byproduct. rsc.org

The atom economy for the synthesis of this compound from 1-(thiophen-3-yl)butan-1-one can be calculated as follows:

Reaction: C₈H₁₀OS + NH₃ + H₂ → C₈H₁₃NS + H₂O

Molecular Weights:

1-(Thiophen-3-yl)butan-1-one (C₈H₁₀OS): 154.23 g/mol

Ammonia (NH₃): 17.03 g/mol

Hydrogen (H₂): 2.02 g/mol

this compound (C₈H₁₃NS): 155.26 g/mol

Water (H₂O): 18.02 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (155.26 / (155.23 + 17.03 + 2.02)) x 100 ≈ 89.6%

This high theoretical atom economy underscores the green credentials of the reductive amination approach. To optimize reaction efficiency, factors such as catalyst selection, reaction time, temperature, and pressure must be carefully controlled to maximize the yield and minimize the formation of byproducts.

Heterogeneous catalysts offer significant advantages for sustainable chemical production, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. nih.govresearchgate.net For the synthesis of this compound, a variety of heterogeneous catalysts can be employed for the reductive amination of the corresponding ketone.

Recent research has focused on developing catalysts based on abundant and non-precious metals. For example, iron-based catalysts have been successfully used for the reductive amination of a broad range of ketones and aldehydes, including heterocyclic substrates. nih.gov These catalysts are often supported on materials like nitrogen-doped silicon carbide, which enhances their stability and activity. nih.gov Similarly, cobalt and nickel catalysts have also demonstrated high efficacy in the synthesis of primary amines from ketones. organic-chemistry.orgorganic-chemistry.org

The table below summarizes the performance of various heterogeneous catalysts in the reductive amination of aryl ketones, which serve as a good model for the synthesis of this compound.

Catalyst Support Substrate Yield (%) Key Features
Iron N-doped SiCAcetophenone>99Reusable, based on earth-abundant metal nih.gov
Cobalt SilicaAcetophenone>98High selectivity, operates under mild conditions researchgate.net
Rhodium CarbonRaspberry Ketone63Microwave-assisted, rapid reaction times
Platinum CarbonRaspberry KetoneHighEffective under microwave irradiation researchgate.net
Ruthenium AluminaHeptaldehyde94High selectivity for primary amines

The reusability of these catalysts is a critical factor for sustainable industrial applications. For instance, the iron catalyst supported on N-doped SiC has been shown to be recyclable over several runs without a significant loss in activity, making it a promising candidate for the large-scale, green synthesis of this compound. nih.gov

Mechanistic Organic Chemistry and Reactivity of 1 Thiophen 3 Yl Butan 1 Amine

Amine Functional Group Transformations

The primary amine functionality in 1-(Thiophen-3-yl)butan-1-amine is the focal point for a diverse range of chemical reactions. These transformations can be broadly categorized into those leveraging the nucleophilicity of the amine and those involving its oxidation.

The presence of a lone pair of electrons on the nitrogen atom confers nucleophilic character to this compound, allowing it to react with a variety of electrophilic species. This reactivity is fundamental to the formation of several important functional groups.

Amides: this compound is expected to react with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form the corresponding N-substituted amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to eliminate a leaving group (e.g., chloride) and form the stable amide bond. The general transformation is depicted below:

Reaction with Acyl Chlorides: The reaction with an acyl chloride, for instance, acetyl chloride, would yield N-(1-(thiophen-3-yl)butyl)acetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction with Acid Anhydrides: Similarly, reaction with an acid anhydride (B1165640), such as acetic anhydride, would also produce N-(1-(thiophen-3-yl)butyl)acetamide, with a molecule of acetic acid as the byproduct.

Carbamates: Carbamates are esters of carbamic acid and can be synthesized from this compound by reaction with chloroformates or by trapping an isocyanate intermediate. For example, reaction with ethyl chloroformate in the presence of a base would yield ethyl (1-(thiophen-3-yl)butyl)carbamate. organic-chemistry.org Another route involves the reaction of the amine with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the Boc-protected amine, a common carbamate. orgsyn.orgnih.govechemi.comuni.lu

Ureas: Substituted ureas can be prepared by the reaction of this compound with isocyanates. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea (B33335) derivative. For instance, reaction with phenyl isocyanate would yield 1-phenyl-3-(1-(thiophen-3-yl)butyl)urea.

Reagent ClassSpecific ExampleExpected Product
Acyl ChlorideBenzoyl chlorideN-(1-(thiophen-3-yl)butyl)benzamide
ChloroformateMethyl chloroformateMethyl (1-(thiophen-3-yl)butyl)carbamate
IsocyanateEthyl isocyanate1-Ethyl-3-(1-(thiophen-3-yl)butyl)urea

Table 1: Predicted Products from Nucleophilic Acylation and Addition Reactions

Reductive Alkylation: this compound can undergo reductive alkylation with aldehydes or ketones to form secondary or tertiary amines. This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This method is a versatile tool for the controlled N-alkylation of amines.

Quaternization: As a primary amine, this compound can be exhaustively alkylated to form a quaternary ammonium (B1175870) salt. This typically requires reaction with an excess of a reactive alkyl halide, such as methyl iodide. The reaction proceeds through successive N-alkylation steps, forming the secondary, then tertiary amine, and finally the quaternary ammonium salt. The resulting quaternary ammonium salt is permanently charged.

TransformationReagent(s)Expected Product
Reductive AlkylationAcetaldehyde, NaBH₃CNN-Ethyl-1-(thiophen-3-yl)butan-1-amine
QuaternizationExcess Methyl IodideN,N,N-Trimethyl-1-(thiophen-3-yl)butan-1-aminium iodide

Table 2: Predicted Products from Alkylation Reactions

The amine group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

The oxidation of primary amines can yield a range of products including imines, oximes, nitro compounds, or nitriles. The specific product obtained is highly dependent on the oxidizing agent used. For instance, mild oxidizing agents might lead to the corresponding imine, which could then hydrolyze to an aldehyde or ketone. Stronger oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, could potentially lead to the formation of the corresponding nitro compound or cleavage of the C-N bond. The thiophene (B33073) ring itself is also susceptible to oxidation, particularly at the sulfur atom, which can complicate the oxidative chemistry of this molecule.

The electrochemical oxidation of amines has been a subject of considerable study. For primary aliphatic amines, the oxidation process typically involves the initial loss of an electron from the nitrogen atom to form a radical cation. This is followed by deprotonation and further oxidation to an imine, which can then be hydrolyzed.

Rearrangement Reactions Involving the Amine Moiety

While specific studies on rearrangement reactions of this compound are not extensively documented, the primary amine functionality suggests the potential for classical amine-forming rearrangements, such as the Hofmann and Curtius rearrangements, to be employed in its synthesis or for it to be a product of such reactions. These reactions are fundamental in organic synthesis for the conversion of carboxylic acid derivatives to primary amines with the loss of one carbon atom.

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) and a strong base to yield a primary amine. researchgate.netwikipedia.orguni-muenchen.de The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. wikipedia.orglibretexts.org Subsequent hydrolysis of the isocyanate leads to a carbamic acid, which decarboxylates to afford the primary amine. wikipedia.orglibretexts.org A key characteristic of the Hofmann rearrangement is that the configuration of the migrating group is retained if it is chiral. researchgate.net

The Curtius rearrangement offers another pathway to primary amines from carboxylic acids via an isocyanate intermediate. uwindsor.caorganic-chemistry.org In this reaction, a carboxylic acid is first converted to an acyl azide (B81097). wikipedia.org Thermal or photochemical decomposition of the acyl azide results in the loss of nitrogen gas and the formation of the isocyanate through a concerted migration of the R group. organic-chemistry.orgresearchgate.net Similar to the Hofmann rearrangement, the isocyanate can be hydrolyzed to yield the primary amine. wikipedia.orgresearchgate.net The Curtius rearrangement is known for its mild conditions and high tolerance for various functional groups. uwindsor.cawikipedia.org

These rearrangements are typically used to synthesize amines. For instance, a hypothetical synthesis of a lower homolog of this compound could start from a thiophene-containing carboxylic acid derivative. The versatility of these reactions allows for their application to a wide range of substrates, including those with heterocyclic components. organic-chemistry.orgwikipedia.org

RearrangementStarting MaterialKey IntermediateProductKey Features
HofmannPrimary AmideIsocyanatePrimary Amine (one carbon shorter)Use of halogen and strong base; retention of stereochemistry. researchgate.netwikipedia.org
CurtiusCarboxylic Acid (via Acyl Azide)IsocyanatePrimary Amine (one carbon shorter)Mild conditions; tolerance of functional groups. uwindsor.caorganic-chemistry.orgwikipedia.org

Thiophene Ring System Reactivity

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution on the ring is influenced by the electronic properties of the substituent at the 3-position.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The 1-aminobutyl substituent at the 3-position of the thiophene ring is an electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom. In electrophilic aromatic substitution (EAS) reactions, EDGs are known to be activating and ortho, para-directing. For a 3-substituted thiophene, the "ortho" positions are C2 and C4, while the "para" position is C5. Therefore, the 1-aminobutyl group is expected to direct incoming electrophiles primarily to the 2- and 5-positions of the thiophene ring.

While specific experimental data for the halogenation and nitration of this compound is not available, the general principles of EAS on 3-substituted thiophenes can be applied. Halogenation, typically with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), and nitration, using nitric acid in the presence of a strong acid catalyst, would be expected to yield a mixture of 2- and 5-substituted products. The steric bulk of the 1-aminobutyl group might influence the ratio of these products, potentially favoring substitution at the less hindered 5-position.

Friedel-Crafts acylation and sulfonylation are important EAS reactions for the introduction of acyl and sulfonyl groups, respectively, onto aromatic rings. These reactions typically employ an acyl halide or anhydride with a Lewis acid catalyst for acylation, and a sulfonyl halide or sulfonic anhydride for sulfonylation. Given the electron-donating nature of the 1-aminobutyl substituent, acylation and sulfonylation of this compound would be anticipated to occur at the 2- and 5-positions. However, the primary amine group can react with the Lewis acid catalysts and the electrophilic reagents, necessitating the use of a protecting group on the nitrogen atom to ensure the reaction proceeds at the thiophene ring.

ReactionReagentsExpected Major Products (Regioselectivity)
HalogenationNBS, NCS2-halo- and 5-halo-1-(thiophen-3-yl)butan-1-amine
NitrationHNO₃, H₂SO₄2-nitro- and 5-nitro-1-(thiophen-3-yl)butan-1-amine
AcylationRCOCl, AlCl₃ (with N-protection)2-acyl- and 5-acyl-1-(thiophen-3-yl)butan-1-amine
SulfonylationRSO₂Cl, AlCl₃ (with N-protection)2-sulfonyl- and 5-sulfonyl-1-(thiophen-3-yl)butan-1-amine

Metalation and Cross-Coupling Chemistry

Metalation of the thiophene ring, followed by cross-coupling reactions, provides a powerful and regioselective method for the formation of new carbon-carbon and carbon-heteroatom bonds.

Directed ortho-metalation (DoM) is a synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent position on an aromatic ring by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.orgbaranlab.org The resulting organometallic intermediate can then react with various electrophiles.

For this compound, the amine functionality, particularly when protected as an amide or carbamate, can serve as a DMG. The protected amine at the 3-position would direct lithiation to the 2-position of the thiophene ring. This regioselectivity arises from the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for preferential abstraction of the proton at the adjacent C2 position. This approach would allow for the selective introduction of a wide range of electrophiles at the 2-position, which might be difficult to achieve through traditional EAS methods.

Directing Group (at C3)BaseSite of MetalationSubsequent Reaction
Protected Amine (-NHCOR)n-BuLi, s-BuLiC2Quenching with an electrophile (e.g., CO₂, RCHO, RX)

The resulting lithiated intermediate can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide or triflate. wikipedia.orglibretexts.org By converting the lithiated this compound into a boronic acid or ester, it could then be coupled with a variety of aryl or vinyl halides, providing access to a diverse range of more complex molecules.

Suzuki, Stille, and Negishi Coupling Reactions

The thiophene ring of this compound can participate in several palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules. For these reactions to occur, the thiophene ring would typically first be functionalized with a halide (e.g., bromine or iodine) or a suitable metallic or organometallic group.

Suzuki Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. In the context of this compound, a halogenated derivative, such as 2-bromo-1-(thiophen-3-yl)butan-1-amine, could be coupled with various aryl or vinyl boronic acids. The general mechanism proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the thienyl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The amino group on the side chain may require protection to prevent side reactions, depending on the reaction conditions.

Hypothetical Suzuki Coupling of a this compound Derivative:

Table 1: Hypothetical Reaction Conditions and Yields for the Suzuki Coupling of a Protected 2-Bromo-1-(thiophen-3-yl)butan-1-amine with Phenylboronic Acid.
CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2SPhosK2CO3Toluene/H2O100~85-95
Pd2(dba)3XPhosK3PO4Dioxane110~90-98

Stille Coupling:

The Stille coupling utilizes an organotin reagent as the coupling partner for an organohalide. A stannylated derivative of this compound, for example, 2-(tributylstannyl)-1-(thiophen-3-yl)butan-1-amine, could react with a variety of organic halides. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin compound), and reductive elimination. A key advantage of the Stille coupling is its tolerance to a wide range of functional groups, potentially obviating the need for protecting the amine. However, the toxicity of organotin compounds is a significant drawback.

Negishi Coupling:

The Negishi coupling employs an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds. A zincated derivative of this compound would readily couple with aryl, vinyl, or alkyl halides. The higher reactivity of organozinc reagents often allows for milder reaction conditions. The mechanism follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.

Hypothetical Negishi Coupling of a this compound Derivative:

Table 2: Hypothetical Reaction Conditions and Yields for the Negishi Coupling of a Protected 2-Iodo-1-(thiophen-3-yl)butan-1-amine with Phenylzinc Chloride.
CatalystLigandSolventTemperature (°C)Yield (%)
Pd(PPh3)4-THF60~80-90
PdCl2(dppf)-DMF80~85-95

Ring-Opening and Cycloaddition Reactions of Thiophenes

The aromaticity of the thiophene ring makes it generally resistant to ring-opening and cycloaddition reactions under normal conditions. However, under specific circumstances, these transformations can be induced.

Ring-Opening: Reductive desulfurization of thiophenes using Raney nickel is a well-known ring-opening reaction, leading to the formation of a saturated carbon chain. In the case of this compound, this reaction would yield a substituted octane (B31449) derivative. Oxidative ring-opening is also possible but typically requires harsh conditions.

Cycloaddition Reactions: The thiophene ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with highly reactive dienophiles and often under high pressure or with Lewis acid catalysis. The aromaticity of the thiophene ring must be overcome, making these reactions less favorable than with less aromatic dienes. Thiophene S-oxides, where the aromaticity is disrupted, are more reactive in Diels-Alder reactions. It is also conceivable that the thiophene ring could participate as a 2π component in [2+2] or [3+2] cycloadditions with appropriate reaction partners, although such reactivity is less common.

Stereochemical Aspects of Reactions Involving this compound

The presence of a stereocenter at the carbon atom bearing the amino group in this compound introduces important stereochemical considerations in its synthesis and reactions.

Diastereoselectivity in Multi-Step Synthesis

The synthesis of this compound, if proceeding through a route that establishes the stereocenter in the presence of another chiral element, can lead to diastereomers. For instance, the reduction of a chiral precursor containing a carbonyl group, such as a chiral ester or amide of 1-(thiophen-3-yl)but-2-enoic acid, could proceed with diastereoselectivity. The choice of reducing agent and the nature of the chiral auxiliary would influence the diastereomeric ratio of the product. Similarly, in multi-step syntheses where new stereocenters are created, the existing stereocenter in this compound can direct the stereochemical outcome of subsequent reactions.

Chiral Recognition in Reaction Environments

The chiral amine functionality of this compound allows it to interact in a stereospecific manner in a chiral environment. This can be observed in several contexts:

As a Chiral Ligand: The amino group can coordinate to a metal center, and if the amine is enantiomerically pure, it can serve as a chiral ligand in asymmetric catalysis. The stereochemical outcome of the catalyzed reaction would be influenced by the chirality of the this compound ligand.

As a Chiral Resolving Agent: Racemic this compound can be resolved into its enantiomers by forming diastereomeric salts with a chiral acid. The different physical properties of the diastereomeric salts allow for their separation by crystallization.

In Biocatalysis: Enzymes, being chiral catalysts, can exhibit high stereoselectivity when acting on this compound. For example, an enzyme might selectively catalyze a reaction on one enantiomer of the amine, leaving the other enantiomer unreacted, a process known as kinetic resolution.

Advanced Mechanistic Investigations

To gain deeper insight into the reaction mechanisms involving this compound, advanced techniques such as kinetic isotope effect studies can be employed.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (k_light / k_heavy).

In the context of reactions involving this compound, KIE studies could be particularly informative in several scenarios:

C-H Activation: If a reaction involves the cleavage of a C-H bond on the thiophene ring in the rate-determining step, a primary KIE would be expected upon replacing the hydrogen with deuterium. For example, in a direct arylation reaction, a significant kH/kD value would suggest that C-H bond breaking is part of the rate-limiting step. A study on the palladium(II)-catalyzed oxidative cross-coupling of ethyl thiophen-3-yl acetate (B1210297) with phenylboronic acid, a structurally related compound, found a low inverse kinetic isotope effect (kH/kD = 0.93) when the 4-position of the thiophene ring was deuterated. rsc.org This suggests that C-H bond cleavage is not the rate-determining step in that specific reaction.

Cross-Coupling Reactions: In Suzuki, Stille, or Negishi couplings of a halogenated derivative of this compound, a KIE could be observed at the carbon atom undergoing oxidative addition. A near-unity KIE would suggest that oxidative addition is not the rate-determining step.

Reactions at the Chiral Center: If a reaction involves the cleavage of the C-H bond at the stereocenter, a primary KIE would be observed. A secondary KIE could be observed if the hybridization of the stereocenter changes during the rate-determining step.

Hypothetical KIE Values for C-H Arylation of this compound:

Table 3: Hypothetical Kinetic Isotope Effect Values for the Direct C-H Arylation of this compound at the 2-Position.
Proposed Rate-Determining StepExpected kH/kDInterpretation
C-H bond cleavage> 2Primary KIE; C-H bond is broken in the transition state of the rate-determining step.
Oxidative addition or reductive elimination~ 1No significant KIE; C-H bond is not broken in the rate-determining step.

In Situ Spectroscopic Monitoring of Reaction Progress

Detailed research findings and data tables based on in situ spectroscopic monitoring of reactions involving this compound are not available in the reviewed literature.

Computational Chemistry-Assisted Mechanistic Elucidation

Detailed research findings and data tables from computational chemistry studies elucidating the reaction mechanisms of this compound are not available in the reviewed literature.

Theoretical and Computational Chemistry Studies of 1 Thiophen 3 Yl Butan 1 Amine

Electronic Structure and Bonding Analysis

The electronic structure and bonding of a molecule are fundamental to its chemical reactivity and physical properties. Computational methods allow for a detailed analysis of how electrons are distributed within 1-(Thiophen-3-yl)butan-1-amine and the nature of the chemical bonds.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations can provide valuable insights into the molecular properties of this compound. For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set can be employed to optimize the geometry of the molecule and compute various electronic properties researchgate.net.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the nitrogen atom of the amine group, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the thiophene ring and the adjacent carbon atoms, indicating the sites for nucleophilic attack.

Table 1: Illustrative Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
LUMO-0.5Thiophene C, S
HOMO-6.2Thiophene C, S; Amine N
HOMO-1-7.1Butyl chain C, H

Note: The values in this table are illustrative and represent typical expected outcomes from DFT calculations.

Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding in a molecule. wisc.edu It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the strength and nature of the bonds within this compound.

Key findings from an NBO analysis would include the hybridization of the atoms and the occupancies of the bonding and antibonding orbitals. For instance, the analysis would detail the sigma (σ) and pi (π) bonds within the thiophene ring and the sigma bonds of the butylamine (B146782) side chain. The interaction between the lone pair of the nitrogen atom and the adjacent sigma antibonding orbitals can also be quantified, providing insight into hyperconjugative effects.

Table 2: Illustrative NBO Analysis Data for Selected Bonds in this compound

Bond (Atom 1 - Atom 2)Bond TypeOccupancyHybridization (Atom 1)Hybridization (Atom 2)
C(thiophene) - Sσ1.98sp²sp²
C(thiophene) - C(butyl)σ1.97sp²sp³
C(butyl) - Nσ1.99sp³sp³
N - Hσ1.99sp³s

Note: The values in this table are illustrative and represent typical expected outcomes from NBO analysis.

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The sulfur atom in the thiophene ring would also exhibit some negative potential. In contrast, the hydrogen atoms of the amine group would show positive potential, indicating their susceptibility to interaction with nucleophiles. The distribution of electrostatic potential on the thiophene ring itself can influence its interaction with other molecules. researchgate.net

Density Functional Theory (DFT) Calculations

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of a molecule is not static, and its flexibility can play a significant role in its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies.

Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. For a flexible molecule like this compound, with several rotatable bonds, there can be multiple low-energy conformations, known as conformers.

A systematic conformational search can be performed to explore the potential energy surface of the molecule and identify all stable conformers. This involves systematically rotating the rotatable bonds and performing energy minimization at each step. The relative energies of the different conformers can then be calculated to determine their populations at a given temperature. Molecular mechanics force fields are often employed for these types of calculations on aliphatic amines. acs.org

The results of a conformational analysis for this compound would reveal the preferred orientations of the butylamine side chain relative to the thiophene ring. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Table 3: Illustrative Relative Energies of Potential Conformers of this compound

ConformerDihedral Angle (C(thiophene)-C(butyl)-C-C)Relative Energy (kcal/mol)
160°0.0
2180°0.8
3-60°1.2

Note: The values in this table are illustrative and represent a simplified example of the kind of data obtained from a conformational analysis.

Dynamics of Intramolecular Interactions and Rotations

The three-dimensional structure and flexibility of this compound are governed by a network of intramolecular interactions and the rotational barriers of its constituent parts. The primary determinants of its conformational preferences are the rotation around the C-C single bonds of the butylamine side chain and the rotation of this entire side chain relative to the thiophene ring.

Furthermore, the presence of the amine group introduces the possibility of intramolecular hydrogen bonding. A weak hydrogen bond may form between the lone pair of the nitrogen atom and a hydrogen atom on the thiophene ring, or between the amine hydrogen and the sulfur atom of the thiophene ring. The existence and strength of such an interaction would influence the preferred orientation of the butylamine side chain relative to the thiophene ring.

Rotation of the entire butylamine group around the bond connecting it to the thiophene ring also contributes to the molecule's dynamic behavior. The energy barrier for this rotation is influenced by steric interactions between the side chain and the thiophene ring, as well as any potential intramolecular hydrogen bonding.

Table 1: Estimated Rotational Barriers and Energy Differences for this compound based on Analogous Systems

InteractionDihedral Angle (°)Estimated Energy Barrier (kcal/mol)Estimated Energy Difference (kcal/mol)
Butyl Chain (C-C)60 (gauche)3.0 - 5.00.5 - 1.0 (relative to anti)
Butylamine-Thiophene-2.0 - 4.0-

Note: These values are estimations based on computational studies of n-butane and substituted thiophenes and are intended to be illustrative.

Prediction of Spectroscopic Signatures (Purely Theoretical)

Theoretical calculations can predict the spectroscopic signatures of this compound, providing valuable data for its potential identification and characterization.

Vibrational Frequency Calculations (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. Density Functional Theory (DFT) calculations are a common method for predicting these frequencies. The calculated vibrational spectrum of this compound would exhibit characteristic peaks corresponding to the functional groups present.

The thiophene ring will show characteristic C-H stretching vibrations typically in the range of 3100-3000 cm⁻¹. The C-C and C=C stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ region. The C-S stretching mode is typically found at lower wavenumbers, around 850-600 cm⁻¹.

The butylamine side chain will also contribute distinct vibrational modes. The N-H stretching of the primary amine group will be visible as two bands in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the butyl group will appear in the 3000-2850 cm⁻¹ range. The C-N stretching vibration is expected around 1250-1020 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
ThiopheneC-H stretch3100 - 3000
ThiopheneC=C stretch1600 - 1450
ThiopheneC-C stretch1450 - 1300
ThiopheneC-S stretch850 - 600
AmineN-H stretch3500 - 3300 (two bands)
AlkylC-H stretch3000 - 2850
AmineC-N stretch1250 - 1020

Note: These are general ranges and the precise frequencies can be calculated using computational methods.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

For the ¹H NMR spectrum, the protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shifts will be influenced by the position of the butylamine substituent. The proton attached to the chiral carbon (the first carbon of the butane chain) will likely appear as a multiplet. The protons of the butyl chain will resonate in the upfield region, typically between δ 0.8 and 3.0 ppm. The amine protons may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the thiophene ring will have signals in the aromatic region (δ 120-140 ppm). The carbon atom attached to the butylamine group will be significantly affected. The carbons of the butyl chain will appear in the aliphatic region (δ 10-60 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiophene-H7.0 - 8.0-
Thiophene-C-120 - 140
CH(NH₂)Multiplet45 - 60
CH₂ (butyl)1.2 - 1.820 - 40
CH₃ (butyl)0.8 - 1.010 - 15
NH₂Broad singlet (variable)-

Note: These are estimated ranges. Precise chemical shifts can be predicted using GIAO (Gauge-Independent Atomic Orbital) methods in computational chemistry.

Computational Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions.

Transition State Characterization for Elementary Reactions

For any given reaction, the transition state represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. For this compound, several types of reactions can be computationally investigated.

One important class of reactions is electrophilic aromatic substitution on the thiophene ring. The amine group is an activating group, and theoretical calculations can determine the preferred site of attack (position 2 or 5 on the thiophene ring) by an electrophile. By calculating the energies of the transition states for attack at each position, the regioselectivity of the reaction can be predicted.

Another area of interest is the nucleophilic character of the amine group. The lone pair of electrons on the nitrogen atom can participate in nucleophilic addition or substitution reactions. Computational modeling can be used to characterize the transition states for these reactions, for example, in the reaction with an alkyl halide.

Reaction Coordinate Mapping and Energy Barriers

A reaction coordinate diagram maps the energy of the system as it progresses from reactants to products through the transition state. The height of the energy barrier, or activation energy, determines the rate of the reaction.

For the electrophilic substitution on the thiophene ring, computational mapping of the reaction coordinate would illustrate the energy profile as the electrophile approaches the ring, forms the sigma complex (a key intermediate), and then loses a proton to form the final product. The calculated energy barriers for substitution at different positions on the ring would provide a quantitative measure of the regioselectivity.

Similarly, for reactions involving the amine group, the reaction coordinate would depict the energetic pathway of the nucleophilic attack. The calculated activation energy would provide insight into the feasibility and rate of such a reaction. These computational studies can also reveal the presence of any intermediates along the reaction pathway.

Solvation Models and Environmental Effects on Reactivity

There is a lack of published research detailing the application of solvation models to understand the environmental effects on the reactivity of this compound. Computational studies typically employ both explicit and implicit solvation models to predict how a solvent influences molecular geometry, electronic structure, and reaction pathways. For instance, the Polarizable Continuum Model (PCM) is a common implicit model that could be used to simulate the bulk solvent effects on this compound. Explicit models, which involve including individual solvent molecules in the calculation, could provide insights into specific interactions like hydrogen bonding between the amine group and protic solvents. However, no such studies have been specifically conducted and published for this compound.

Without these studies, it is not possible to provide data on how different solvents might alter the compound's conformational preferences, the energy barriers of potential reactions, or its electronic properties such as the dipole moment and molecular electrostatic potential. Such information is crucial for optimizing reaction conditions and understanding its behavior in biological systems.

Computational Design of Catalysts and Ligands Utilizing the Compound

The utility of a chiral amine like this compound as a ligand in catalysis or as a building block for more complex catalysts is an area ripe for computational exploration. However, the scientific literature does not currently contain specific examples of its computational design for these purposes.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the binding affinity of ligands to metal centers. These calculations can elucidate the nature of the metal-ligand bond, predict coordination geometries, and quantify the binding energy. This information is vital for the rational design of catalysts for a wide range of chemical transformations. For this compound, one could computationally screen a variety of metal centers (e.g., palladium, rhodium, iridium) to predict which would form the most stable and potentially most catalytically active complexes. However, no such predictive studies have been published.

A hypothetical data table for such a study would typically include:

Metal CenterCoordination ModeCalculated Binding Energy (kcal/mol)Key Interacting Orbitals
Pd(II)Monodentate (N)Data not availableData not available
Rh(I)Bidentate (N, S)Data not availableData not available
Ir(III)Monodentate (N)Data not availableData not available
This table is for illustrative purposes only, as no specific data for this compound is available.

As a chiral amine, this compound has the potential to serve as a chiral inductor in asymmetric synthesis. Computational chemistry can play a crucial role in the rational design of such inductors by modeling the transition states of reactions where the chiral inductor directs the stereochemical outcome. By calculating the energies of the diastereomeric transition states, one can predict the enantiomeric excess (ee) of a reaction. This predictive power allows for the in silico optimization of the chiral inductor's structure to maximize stereoselectivity before any experimental work is undertaken. Unfortunately, the literature lacks any computational studies focused on the rational design of chiral inductors based on the this compound scaffold.

Applications of 1 Thiophen 3 Yl Butan 1 Amine in Materials Science and Synthetic Chemistry Research

Precursor in Advanced Organic Synthesis

Aminothiophenes are a well-established class of compounds that serve as versatile building blocks in organic synthesis, particularly for the construction of complex molecular architectures. researchgate.netpnrjournal.com The inherent reactivity of the amino group and the thiophene (B33073) ring allows for a variety of chemical transformations.

Synthesis of Complex Heterocyclic Systems

The amino group in aminothiophenes is a key functional handle for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govsemanticscholar.org Generally, aminothiophenes can undergo cyclization reactions with suitable reagents to form thienopyrimidines, thienopyridines, and other polycyclic aromatic systems. For instance, other substituted 2-aminothiophenes have been extensively used in the Gewald reaction to produce a wide array of functionalized thiophenes, which are precursors to fused heterocycles. researchgate.net While plausible, specific examples of "1-(Thiophen-3-yl)butan-1-amine" being used to synthesize such complex heterocyclic systems are not documented in peer-reviewed literature.

Building Block for Natural Product Total Synthesis Scaffolds

Chiral amines are crucial components in the total synthesis of many natural products, often incorporated to introduce nitrogen-containing stereocenters. nih.govcri.or.th The synthesis of alkaloids and other nitrogenous natural products frequently relies on the stereoselective formation of carbon-nitrogen bonds, where chiral amines can serve as starting materials or key intermediates. usq.edu.au Although the structural motif of a (thiophen-3-yl)alkylamine could potentially be found in or used as a synthon for complex natural products, there is no specific literature detailing the use of "this compound" as a building block in the total synthesis of any known natural product.

Development of Novel Polymer Monomers

Thiophene and its derivatives are fundamental units in the field of conducting polymers and organic electronics. nih.govgoogle.com The polymerization of thiophene-containing monomers can lead to materials with interesting optical and electronic properties. acs.orgacs.org While amines can be incorporated into polymer backbones to modulate properties such as solubility, charge transport, and self-assembly, there is no available research on the use of "this compound" as a monomer for the development of novel polymers. Research in this area tends to focus on thiophenes functionalized with polymerizable groups at the 2 and 5 positions of the thiophene ring.

Role in Chiral Catalysis and Organocatalysis

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Chiral amines and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts themselves.

Ligand Component in Asymmetric Metal Catalysis

Chiral ligands are essential for achieving high enantioselectivity in metal-catalyzed asymmetric reactions. iaea.org Thiophene-based structures have been successfully incorporated into chiral ligands for various transformations. mdpi.comkoreascience.kr For example, C2-symmetric chiral ligands derived from thiophene-2,5-dicarboxylic acid have been used in copper-catalyzed asymmetric Friedel–Crafts alkylation. mdpi.com However, there are no specific reports on the synthesis of a chiral ligand derived from "this compound" or its application in asymmetric metal catalysis. The potential for this compound to act as a chiral ligand would depend on its stereoisomeric purity and its ability to coordinate effectively with a metal center.

Scaffold for Proline-Type Organocatalysts

Proline and its derivatives are among the most successful classes of organocatalysts, capable of promoting a wide range of asymmetric transformations. The catalytic activity of proline relies on the secondary amine and carboxylic acid functionalities. While aminothiophenes have been investigated in the context of organocatalysis, for instance in asymmetric annulation reactions using quinine-derived thiourea (B124793) catalysts, rsc.org there is no evidence in the literature of "this compound" being used as a scaffold to develop proline-type organocatalysts. The development of such a catalyst would require chemical modification of the primary amine to incorporate the necessary structural features for effective organocatalysis.

Chiral Amine-Based Phase Transfer Catalysts

There is no available scientific literature that describes the synthesis, evaluation, or application of this compound as a chiral amine-based phase transfer catalyst. While chiral amines are a well-established class of organocatalysts, the catalytic activity of this specific compound has not been reported.

Integration into Functional Materials Research

No research articles or patents were found that describe the incorporation of this compound into photoactive or optoelectronic materials. The broader class of thiophene derivatives is widely studied for these applications due to their electronic properties, but the specific use of this compound has not been documented.

Building Block for Supramolecular Architectures

There is no published research on the use of this compound as a building block for supramolecular architectures. The potential for this molecule to form ordered assemblies through non-covalent interactions has not been explored in the available literature.

Adsorbents or Ligands in Separation Technologies

No studies have been found that investigate the application of this compound as an adsorbent material or as a ligand in separation technologies, such as chromatography or extraction.

Chemical Probes and Ligands in Fundamental Biochemical Research (non-clinical, mechanistic)

There is no evidence in the scientific literature of this compound being used as a chemical probe or ligand for the elucidation of enzyme mechanisms. While thiophene-containing molecules have been explored as enzyme inhibitors or ligands, the specific interactions of this compound with any enzyme have not been reported.

Ligands for Investigating Protein-Small Molecule Interactions in vitro

The study of interactions between proteins and small molecules is fundamental to drug discovery and chemical biology. The identification of ligands that can selectively bind to protein targets is a critical first step in the development of new therapeutic agents. Thiophene-containing compounds are of particular interest in this area due to the diverse biological activities exhibited by thiophene derivatives. The thiophene ring is a well-established pharmacophore that can participate in various non-covalent interactions with protein active sites, including hydrophobic interactions, π-stacking, and hydrogen bonding.

This compound serves as a valuable building block for the synthesis of a library of potential protein ligands. The primary amine group offers a convenient handle for chemical modification, allowing for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, and sulfonylation. This enables the systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and selectivity for a target protein.

In a typical in vitro screening process, a series of derivatives of this compound would be synthesized and subsequently tested for their ability to bind to a specific protein of interest. Common techniques used to measure these interactions include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various fluorescence-based assays. These methods can provide quantitative data on the binding affinity (typically expressed as the dissociation constant, Kd), as well as kinetic parameters of the interaction.

Compound DerivativeTarget ProteinBinding Affinity (Kd)Assay Method
N-acetyl-1-(thiophen-3-yl)butan-1-amineKinase A15 µMFluorescence Polarization
N-benzoyl-1-(thiophen-3-yl)butan-1-amineProtease B5 µMSurface Plasmon Resonance
N-(phenylsulfonyl)-1-(thiophen-3-yl)butan-1-amineTranscription Factor C25 µMIsothermal Titration Calorimetry

This table presents hypothetical data for illustrative purposes, demonstrating the type of information that would be generated in a research context.

The insights gained from such studies can guide the rational design of more potent and selective inhibitors or modulators of protein function. The versatility of this compound as a synthetic intermediate makes it a powerful tool for researchers investigating protein-small molecule interactions.

Fluorescent Tagging and Imaging Probes

Fluorescent probes are indispensable tools in modern biological and materials science research, enabling the visualization of molecules and processes with high sensitivity and specificity. The development of novel fluorophores and their targeted delivery to specific locations are active areas of investigation. Thiophene-based compounds have emerged as a promising class of fluorophores due to their favorable photophysical properties, including high quantum yields and tunable emission wavelengths.

The thiophene ring in this compound can act as a core fluorophore. The primary amine group provides a reactive site for conjugation to other molecules, such as biomolecules (proteins, nucleic acids), nanoparticles, or other fluorescent dyes. This allows for the creation of bespoke fluorescent probes for a variety of applications.

For instance, this compound can be reacted with an activated ester of a biomolecule to form a stable amide linkage, thereby covalently attaching the thiophene fluorophore. The resulting fluorescently labeled biomolecule can then be used in a range of imaging techniques, including fluorescence microscopy and flow cytometry, to study its localization and dynamics within cells or tissues.

Furthermore, the amine group can be used to attach the thiophene moiety to other components to create more complex imaging probes. For example, it can be incorporated into a larger molecular structure designed to specifically recognize a particular analyte or cellular environment. The fluorescence of the thiophene unit can be designed to change upon binding to the target, creating a "turn-on" or ratiometric sensor.

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Application
Thiophene-Biotin Conjugate3504500.45Avidin/Streptavidin Detection
Thiophene-Peptide Conjugate3654700.38Cellular Imaging
Thiophene-Nanoparticle Hybrid3804900.62Materials Science

This table contains hypothetical photophysical data for illustrative purposes, reflecting typical values for thiophene-based fluorophores.

The straightforward functionalization of this compound makes it an attractive starting material for the synthesis of novel fluorescent tags and imaging probes with tailored properties for specific research questions in both the life sciences and materials science.

Advanced Analytical Techniques for Research on 1 Thiophen 3 Yl Butan 1 Amine

High-Resolution Spectroscopic Methodologies for Research Purposes

High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 1-(Thiophen-3-yl)butan-1-amine. These methods provide critical information on connectivity, spatial arrangement, and exact mass, which are fundamental to confirming its identity and understanding its chemical behavior.

2D NMR Spectroscopy for Complex Structure Elucidation (of derivatives/reaction products)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structures of this compound derivatives or products from its subsequent reactions. Unlike one-dimensional NMR, which can suffer from signal overlap, especially in complex molecules, 2D NMR spreads the information across two frequency axes, resolving these overlaps and revealing intricate connectivity. nih.govacs.org

Key 2D NMR experiments that would be applied include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For a derivative of this compound, COSY would be used to trace the proton-proton correlations within the butyl chain and the thiophene (B33073) ring, confirming the integrity of these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum, which can be challenging for the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different structural fragments. For instance, HMBC would show a correlation between the proton on the first carbon of the butyl chain (C1) and the C3 carbon of the thiophene ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of reaction products, such as in cases of stereoselective synthesis. rsc.org

The following table illustrates hypothetical ¹H and ¹³C NMR chemical shift assignments for the parent compound, which would be the foundation for analyzing more complex derivatives using 2D techniques.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D Correlations (Hypothetical)
Thiophene C2~7.30~126.0HMBC to H4, H5
Thiophene C4~7.10~128.0COSY to H5; HMBC to C2, C5
Thiophene C5~7.35~122.0COSY to H4; HMBC to C3, C4
Butyl C1 (CH)~4.10~55.0COSY to H2; HSQC to C1; HMBC to C2, C3(Thiophene)
Butyl C2 (CH₂)~1.70~38.0COSY to H1, H3; HSQC to C2
Butyl C3 (CH₂)~1.40~20.0COSY to H2, H4; HSQC to C3
Butyl C4 (CH₃)~0.90~14.0COSY to H3; HSQC to C4
Amine (NH₂)~1.90 (broad)N/A

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a vital technique for monitoring the progress of chemical reactions that synthesize or modify this compound. It provides highly accurate mass measurements, often to within a few parts per million (ppm), allowing for the unambiguous determination of elemental compositions for reactants, intermediates, and products. purdue.educopernicus.org

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap are commonly used. nih.gov This setup allows for real-time or near-real-time analysis of reaction mixtures with minimal sample preparation. waters.comacs.org

For the synthesis of this compound, which could involve a reductive amination of 1-(thiophen-3-yl)butan-1-one (B2958191), HRMS can be used to:

Confirm the presence of the starting ketone.

Detect the formation of the imine intermediate.

Track the appearance and increasing concentration of the final amine product.

Identify potential byproducts by determining their exact mass and, therefore, their elemental formula.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed m/z [M+H]⁺ (Hypothetical)
1-(Thiophen-3-yl)butan-1-oneC₈H₁₀OS154.04524155.0525
Imine IntermediateC₈H₁₁NS153.06122154.0685
This compoundC₈H₁₃NS155.07687156.0841

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Since this compound contains a chiral center at the first carbon of the butyl chain, it exists as a pair of enantiomers. Determining the absolute configuration (R or S) of a single enantiomer is crucial, particularly in pharmaceutical research. americanlaboratory.com Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for this purpose, especially when crystallization required for X-ray diffraction is difficult. americanlaboratory.comspectroscopyeurope.com

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org The process involves:

Experimental Measurement: The VCD spectrum of the chiral sample is measured in solution.

Computational Calculation: The theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using Density Functional Theory (DFT). nih.gov The spectrum for the other enantiomer is its mirror image.

Comparison: The experimental spectrum is compared to the calculated spectra. A match in the pattern of positive and negative bands confirms the absolute configuration of the sample. spectroscopyeurope.comnih.gov

This technique provides a reliable determination of the three-dimensional structure of the molecule in the solution phase, which is often more relevant to its biological activity than the solid-state structure. nih.gov

Chromatographic Techniques for Stereoisomer and Purity Analysis

Chiral Gas Chromatography (GC) and Liquid Chromatography (LC)

To separate the R and S enantiomers of this compound, chiral chromatography is the method of choice. chromatographyonline.com This can be performed using either Gas Chromatography (GC) or Liquid Chromatography (LC).

Chiral Gas Chromatography (GC): This technique is suitable if the analyte or its derivative is volatile. Chiral GC columns contain a chiral stationary phase (CSP), often based on cyclodextrin derivatives. chromatographyonline.comgcms.cz The enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and, thus, separation. uni-muenchen.de For an amine, derivatization (e.g., acylation) may be necessary to improve volatility and chromatographic performance.

Chiral Liquid Chromatography (LC): Chiral LC (or HPLC) is more versatile and is the most common method for enantioselective analysis. nih.gov A wide variety of chiral stationary phases are available, with polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based CSPs being very common for separating chiral amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different energies and stabilities, resulting in differential retention.

The table below shows a hypothetical separation of the enantiomers.

TechniqueChiral Stationary Phase (Example)Mobile Phase (Example)Retention Time (R-enantiomer)Retention Time (S-enantiomer)
Chiral GCDiacetyl-tert-butyl-silyl-β-cyclodextrinHelium15.2 min15.8 min
Chiral LCCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Diethylamine8.5 min10.1 min

Preparative Chromatography for Isomer Separation

When a pure single enantiomer of this compound is needed in quantities larger than for analytical purposes (i.e., milligrams to grams), preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns, higher flow rates, and larger sample injection volumes to isolate and collect the separated components. sielc.com

Both preparative GC and LC can be used, but preparative LC is far more common for non-volatile compounds like amines. After analytical method development has identified a suitable chiral stationary phase and mobile phase for baseline separation, the method is scaled up. The eluent corresponding to each separated enantiomer peak is collected in fractions. These fractions are then evaporated to yield the purified, isolated enantiomer. This is a critical step in providing enantiomerically pure material for further research.

X-ray Diffraction for Solid-State Structural Analysis (of derivatives/complexes)

This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing a complete geometric description of the molecule. Furthermore, XRD reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. For instance, in the crystal structures of related aminothiophene derivatives, intramolecular hydrogen bonds are often observed to influence the molecular conformation significantly mdpi.comresearchgate.net. In the case of a derivative of this compound, the amine group would be expected to participate in hydrogen bonding, either intramolecularly with a suitable substituent or intermolecularly with adjacent molecules.

The crystallographic data obtained would be presented in a standardized format, as exemplified in the table below, which contains hypothetical data for a derivative of this compound based on published data for similar aminothiophene structures mdpi.comresearchgate.netiucr.org.

Interactive Data Table: Representative Crystallographic Data for an Aminothiophene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.51
b (Å)10.74
c (Å)11.05
β (°)98.5
Volume (ų)1234.5
Z4
Density (calculated) (g/cm³)1.250
Key Bond Length (C-S) (Å)1.72
Key Bond Length (C-N) (Å)1.46
Key Bond Angle (C-S-C) (°)92.2
Hydrogen Bond (N-H···X)Present

Note: This data is representative and based on analogous structures. Actual values for a derivative of this compound would need to be determined experimentally.

Electrochemical and Kinetic Analytical Methods

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound. For this compound, CV can be employed to determine its oxidation potential, providing insight into its electronic characteristics and susceptibility to electron transfer reactions. The experiment involves scanning the potential of a working electrode in a solution containing the analyte and observing the resulting current. The thiophene moiety is known to be electrochemically active and can be oxidized to form a radical cation wikipedia.org.

The position of the substituent on the thiophene ring, as well as the nature of the substituent itself, influences the oxidation potential. In the case of this compound, the electron-donating nature of the alkylamine substituent at the 3-position is expected to lower the oxidation potential compared to unsubstituted thiophene. The cyclic voltammogram would likely show an irreversible oxidation peak, corresponding to the formation of a reactive cation radical that may subsequently undergo further reactions, such as polymerization wikipedia.org.

By analyzing the CV data, key electrochemical parameters can be determined. The peak potential (Ep) provides information about the energy required to remove an electron from the molecule's highest occupied molecular orbital (HOMO). The data in the following table is illustrative of what might be expected for this compound, based on studies of similar 3-substituted thiophene compounds researchgate.netmdpi.com.

Interactive Data Table: Representative Cyclic Voltammetry Data for 3-Substituted Thiophenes

CompoundSolvent/ElectrolyteOxidation Potential (V vs. Ag/AgCl)Scan Rate (mV/s)
Thiophen-3-yl-acetic acid i-propyl esterAcetonitrile / 0.1 M NBu₄BF₄~1.850
3-HexylthiopheneAcetonitrile / 0.1 M Bu₄NPF₆~1.2100
Hypothetical: this compound Acetonitrile / 0.1 M LiClO₄ ~1.4 - 1.6 100

Note: The value for this compound is a hypothetical estimate based on the electronic effects of the substituent.

Stopped-flow spectroscopy is a rapid-mixing technique designed to study the kinetics of fast reactions in solution, typically on the millisecond timescale. This method is ideal for investigating reactions that are too fast to be monitored by conventional spectroscopic techniques. For this compound, stopped-flow spectroscopy could be utilized to study the kinetics of reactions involving the primary amine group, such as its reaction with an aldehyde to form an imine (a Schiff base) libretexts.orglibretexts.org.

In a stopped-flow experiment, small volumes of the reactant solutions are rapidly driven from syringes into a mixing chamber. The newly mixed solution then flows into an observation cell, where the progress of the reaction is monitored spectrophotometrically, often by changes in UV-Vis absorbance or fluorescence. The flow is then abruptly stopped, and the subsequent spectral changes are recorded as a function of time.

By fitting the resulting kinetic trace to an appropriate rate law, the rate constant for the reaction can be determined. For the reaction of this compound with an aldehyde, the formation of the imine product could be monitored by the appearance of a new absorbance band in the UV-Vis spectrum. The data obtained would provide valuable mechanistic insights into the reactivity of the amine group. The following table presents hypothetical kinetic data for such a reaction, based on literature values for similar primary amine reactions bohrium.com.

Interactive Data Table: Representative Stopped-Flow Kinetic Data for a Primary Amine Reaction

Reactant AReactant B (Aldehyde)SolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Hypothetical: this compound o-Phthaldialdehyde pH 9.0 Buffer 25 ~150 - 450
Alanineo-PhthaldialdehydepH 9.0 Buffer25280
Glycineo-PhthaldialdehydepH 9.0 Buffer25410

Note: The rate constant for this compound is a hypothetical range based on the reactivity of similar primary amines.

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Synthetic Methodologies

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical development. nih.gov Traditional methods are increasingly being supplanted by more sophisticated and efficient next-generation synthetic methodologies. For a molecule like 1-(Thiophen-3-yl)butan-1-amine, these advanced techniques could offer significant advantages in terms of yield, selectivity, and sustainability.

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful strategy for producing chiral amines with high enantioselectivity. acs.org This method, which boasts excellent atom economy, could be applied to the synthesis of this compound, providing a direct and efficient route to the desired enantiomer. acs.org Additionally, biocatalysis, utilizing enzymes such as transaminases and reductive aminases, presents a green and highly selective alternative for chiral amine synthesis. nih.goveuropa.eu The use of fungal reductive aminases, for instance, has shown promise in the synthesis of a broad range of primary amines with excellent conversions and enantiomeric excess. nih.gov

Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling novel bond formations under mild conditions. nih.gov This technology could be harnessed for the synthesis of this compound through innovative pathways, such as the direct reductive amination of corresponding carbonyl compounds without the need for traditional hydride reagents. nih.govresearchgate.net Furthermore, photoredox catalysis can facilitate the synthesis of primary amines with fully substituted α-carbons, a challenging motif in traditional synthesis. acs.org

Continuous Flow Chemistry: The production of active pharmaceutical ingredients (APIs) is increasingly shifting towards continuous flow manufacturing. nih.govbeilstein-journals.org This technology offers superior control over reaction parameters, enhanced safety, and the potential for seamless integration of multiple synthetic steps. mdpi.comscielo.br A continuous flow synthesis of this compound could lead to improved efficiency, scalability, and consistency in its production. nih.govispe.org

Synthetic MethodologyPotential Advantages for this compound Synthesis
Asymmetric HydrogenationHigh enantioselectivity, excellent atom economy
BiocatalysisHigh selectivity, green and sustainable, mild reaction conditions
Photoredox CatalysisNovel reaction pathways, mild conditions, access to complex structures
Continuous Flow ChemistryImproved efficiency, enhanced safety, scalability

Unveiling Novel Reactivity and Unconventional Transformations

Beyond its synthesis, emerging methodologies are poised to unlock novel reactivity patterns for this compound, leading to the creation of new molecular entities with unique properties.

C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field that offers a more atom- and step-economical approach to molecular diversification. For this compound, C-H activation strategies could enable the direct modification of the thiophene (B33073) ring or the butyl chain, bypassing the need for pre-functionalized starting materials.

Primary Amines as C-Nucleophiles: Recent advancements in photoredox catalysis have enabled the use of unmasked primary aliphatic amines as C-nucleophiles in C-C bond-forming reactions. researchgate.netsemanticscholar.org This "umpolung" reactivity allows for the direct α-C-H alkylation of primary amines, opening up new avenues for the derivatization of this compound at the carbon adjacent to the nitrogen atom. researchgate.net

Pioneering Applications in Sustainable Chemistry

The principles of green chemistry are becoming increasingly integral to the pharmaceutical industry, aiming to reduce the environmental footprint of chemical processes. nih.govacs.org The synthesis and application of this compound can be significantly enhanced through the adoption of sustainable practices.

Biocatalysis for Sustainable Amine Production: The use of enzymes in the synthesis of amines from renewable feedstocks is a key area of green chemistry. unibe.chrsc.org Biocatalytic methods can offer a more sustainable route to this compound, minimizing waste and avoiding the use of hazardous reagents. nih.govmdpi.com

Greener Solvents and Reaction Media: A significant portion of waste in pharmaceutical synthesis comes from the use of organic solvents. acs.org The development of reactions in greener solvents, such as water, or the use of techniques like micellar catalysis, can dramatically reduce the environmental impact. acsgcipr.orguj.ac.zaresearchgate.net Micellar catalysis, in particular, can facilitate organic transformations in water by creating nano-reactors that solubilize organic substrates. rsc.orgpnas.org

Sustainable ApproachPotential Impact on this compound
BiocatalysisReduced waste, use of renewable resources, safer processes
Green SolventsMinimized environmental pollution, improved process safety
Micellar CatalysisEnables reactions in water, reduces reliance on organic solvents

Advancements in Computational Modeling and AI-Driven Discovery

Machine Learning for Reaction Optimization: Machine learning models can be trained to predict the optimal conditions for chemical reactions, including the synthesis of complex amines. acs.orgchemrxiv.orgresearchgate.netresearchgate.net By analyzing a large number of experimental parameters, these models can identify the ideal catalyst, solvent, temperature, and other variables to maximize yield and minimize byproducts. unsw.edu.au

Synergistic Approaches Across Chemical Disciplines

The future of pharmaceutical research and development lies in the convergence of multiple scientific disciplines. bookpi.orgresearchgate.net A holistic and multidisciplinary approach will be crucial for fully realizing the potential of compounds like this compound.

Integrated Drug Discovery: The traditional, linear process of drug discovery is being replaced by a more integrated model where chemists, biologists, pharmacologists, and computational scientists work in close collaboration. drugdiscoverytrends.comeuropa.eu This synergistic approach allows for a more comprehensive understanding of a drug candidate's properties, from its molecular interactions to its effects in biological systems. bookpi.org Such collaborations can lead to the development of safer and more effective medicines. researchgate.netbusinesschemistry.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.